molecular formula C14H20N2O7 B13750931 Glutamic acid--tyrosine (1/1) CAS No. 27498-47-1

Glutamic acid--tyrosine (1/1)

Cat. No.: B13750931
CAS No.: 27498-47-1
M. Wt: 328.32 g/mol
InChI Key: LZKJGAQEZMGEBN-UHFFFAOYSA-N
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Description

Glutamic acid–tyrosine (1/1) is a compound formed by the combination of two amino acids, glutamic acid and tyrosine, in a 1:1 ratio. Both amino acids play crucial roles in various biochemical processes. Glutamic acid is known for its role as a neurotransmitter and a precursor for the synthesis of gamma-aminobutyric acid (GABA), while tyrosine is a precursor for several important neurotransmitters, including dopamine, norepinephrine, and epinephrine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glutamic acid–tyrosine (1/1) typically involves the coupling of the carboxyl group of glutamic acid with the amino group of tyrosine. This can be achieved through peptide bond formation using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods: Industrial production of glutamic acid–tyrosine (1/1) may involve fermentation processes using genetically engineered microorganisms that can produce both amino acids. The fermentation broth is then subjected to purification steps, including crystallization and chromatography, to isolate the desired compound.

Types of Reactions:

    Oxidation: Glutamic acid–tyrosine (1/1) can undergo oxidation reactions, particularly at the phenolic hydroxyl group of tyrosine, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carboxyl groups of glutamic acid, converting them into alcohols.

    Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various acylated or sulfonated derivatives.

Scientific Research Applications

Glutamic acid–tyrosine (1/1) has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in protein-protein interactions and enzyme catalysis.

    Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases due to its involvement in neurotransmitter synthesis.

    Industry: Utilized in the production of biodegradable polymers and as a component in nutritional supplements.

Mechanism of Action

The mechanism of action of glutamic acid–tyrosine (1/1) involves its interaction with various molecular targets:

    Neurotransmitter Synthesis: Tyrosine is a precursor for dopamine, norepinephrine, and epinephrine, which are critical for brain function.

    Neurotransmission: Glutamic acid acts as an excitatory neurotransmitter, activating ionotropic and metabotropic glutamate receptors.

    Protein Synthesis: Both amino acids are incorporated into proteins, influencing their structure and function.

Comparison with Similar Compounds

    Glutamic Acid: A neurotransmitter and precursor for GABA.

    Tyrosine: A precursor for catecholamines and thyroid hormones.

    Aspartic Acid–Phenylalanine (1/1): Another dipeptide with different biochemical properties.

Uniqueness: Glutamic acid–tyrosine (1/1) is unique due to its dual role in neurotransmitter synthesis and protein structure modulation. Its combination of excitatory and precursor functions makes it distinct from other amino acid pairs.

This comprehensive overview highlights the significance of glutamic acid–tyrosine (1/1) in various scientific and industrial fields. Its unique properties and diverse applications make it a valuable compound for further research and development.

Properties

CAS No.

27498-47-1

Molecular Formula

C14H20N2O7

Molecular Weight

328.32 g/mol

IUPAC Name

2-amino-3-(4-hydroxyphenyl)propanoic acid;2-aminopentanedioic acid

InChI

InChI=1S/C9H11NO3.C5H9NO4/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;6-3(5(9)10)1-2-4(7)8/h1-4,8,11H,5,10H2,(H,12,13);3H,1-2,6H2,(H,7,8)(H,9,10)

InChI Key

LZKJGAQEZMGEBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O.C(CC(=O)O)C(C(=O)O)N

Origin of Product

United States

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